Tryptazan
Overview
Description
Tryptazan is a compound with the molecular formula C10H11N3O2 . It contains a total of 27 bonds, including 16 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 Pyrazole .
Molecular Structure Analysis
The molecular structure of Tryptazan consists of an α-carboxylic acid group, α-amino group, and a side chain indole, making it a non-polar aromatic amino acid . The 2D chemical structure image of Tryptazan is also called the skeletal formula, which is the standard notation for organic molecules .
Physical And Chemical Properties Analysis
Tryptazan is a solid slightly yellowish-white in color with no odor and flat taste. Its chemical formula is C11H12N2O2 and has a molar mass of 204.229 g·mol−1 . It is soluble in hot alcohol, alkali hydroxides, acetic acid, ethanol but insoluble in ethyl ether and chloroform .
Scientific Research Applications
Protein Synthesis in Bacteria
Tryptazan has been studied for its ability to be incorporated into proteins of bacteria, such as Escherichia coli. Research has shown that in a tryptophan-requiring mutant of E. coli, depleted of tryptophan, the presence of tryptazan can lead to doubling of protein and nucleic acid, indicating its role in the protein synthesis of bacteria (Brawerman & Yčas, 1957).
Enzyme Function and Structure
Studies have also investigated the effects of tryptazan on enzymes. For instance, in E. coli, replacing tryptophan with tryptazan allows for the formation of active alkaline phosphatase, with little effect on the enzyme's structure and function. This suggests the potential of tryptazan in understanding enzyme behavior and modifications (Schlesinger, 1968).
Immunotherapeutic Potential
Tryptazan has also been examined for its immunotherapeutic potential, particularly in experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. Tryptazan treatment showed promising results in ameliorating clinical parameters of EAE by shifting the balance of CD4+ T cells towards an anti-inflammatory landscape (Dopkins, Nagarkatti, & Nagarkatti, 2019).
Reactivity with Pancreatic Enzymes
The interaction of tryptazan with pancreatic enzymes has also been researched. It has been found that tryptazan, among other tryptophan analogs, can be activated by the tryptophan-activating enzyme of the pancreas. This activation indicates its potential involvement in protein synthesis and possibly in understanding the mechanisms of erroneous protein synthesis (Sharon & Lipmann, 1957).
properties
IUPAC Name |
2-amino-3-(2H-indazol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-7(10(14)15)5-9-6-3-1-2-4-8(6)12-13-9/h1-4,7H,5,11H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEKQNAXDMZERW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871741 | |
Record name | 3-(1H-Indazol-3-yl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tryptazan | |
CAS RN |
526-30-7, 26988-90-9 | |
Record name | Tryptazan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indazole-3-propanoic acid, alpha-amino-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026988909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tryptazan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1460 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(1H-Indazol-3-yl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRYPTAZAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A634R39190 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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